The Discovery and Scientific History of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): A Technical Guide
The Discovery and Scientific History of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MiPT or "Moxy," is a synthetic tryptamine (B22526) that has garnered interest for its unique psychoactive properties. First synthesized and described in 1985 by David E. Repke and Alexander T. Shulgin, its history is rooted in the systematic exploration of psychedelic phenethylamines and tryptamines. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 5-MeO-MiPT, intended for a scientific audience. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key concepts to facilitate a deeper understanding of this compound.
Discovery and Historical Context
The initial synthesis and pharmacological exploration of 5-Methoxy-N-methyl-N-isopropyltryptamine was first reported in a 1985 paper in the Journal of Medicinal Chemistry by David B. Repke, Douglas B. Grotjahn, and the renowned psychedelic chemist Alexander T. Shulgin.[1][2][3][4] This work was part of a broader investigation into the structure-activity relationships of psychotomimetic N-methyl-N-isopropyltryptamines. Shulgin later detailed the synthesis and human psychopharmacology of 5-MeO-MiPT in his seminal 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[5][6]
The discovery of 5-MeO-MiPT is a direct extension of the pioneering work on tryptamines, a class of compounds that includes the endogenous neurotransmitter serotonin (B10506) and classic psychedelics like psilocybin and N,N-Dimethyltryptamine (DMT). Shulgin's systematic modification of the tryptamine backbone, particularly at the amine and the indole (B1671886) ring, led to the creation of a vast array of novel psychoactive compounds. 5-MeO-MiPT emerged from this research as a compound with a distinct effects profile, characterized by both stimulant and psychedelic properties.[7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-MeO-MiPT is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | [7] |
| Molecular Formula | C₁₅H₂₂N₂O | [7][8] |
| Molecular Weight | 246.35 g/mol | [7][8] |
| CAS Number | 96096-55-8 | [7] |
| Appearance | Crystalline solid | |
| Melting Point | 162-163 °C (Hydrochloride salt) |
Synthesis
The original synthesis of 5-MeO-MiPT, as described by Alexander Shulgin in TiHKAL, is a reductive amination. The following is a detailed protocol based on Shulgin's work.
Experimental Protocol: Synthesis of 5-MeO-MiPT
Starting Material: 5-Methoxy-N-methyltryptamine (5-MeO-NMT)
Reagents and Equipment:
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5-Methoxy-N-methyltryptamine (5-MeO-NMT)
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Methanol
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10% Palladium on Carbon (Pd/C)
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Hydrogenation apparatus (e.g., Parr shaker)
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Celite
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Rotary evaporator
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Diethyl ether (Et₂O)
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Isopropyl alcohol (IPA)
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Concentrated Hydrochloric acid (HCl)
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Standard laboratory glassware
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Filtration apparatus
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 1.40 g of 5-methoxy-N-methyltryptamine (5-MeO-NMT) in 50 mL of methanol.
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Addition of Reagents: To this solution, add 1.0 mL of acetone and 0.5 g of 10% Palladium on Carbon (Pd/C).
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Hydrogenation: The reaction mixture is then placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 15 hours.
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Work-up:
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Following the hydrogenation, the catalyst is removed by filtration through a bed of Celite.
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The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
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The resulting solid residue is recrystallized from a mixture of diethyl ether and hexane to yield N-isopropyl-5-methoxy-N-methyltryptamine (5-MeO-MiPT) freebase.
-
-
Salt Formation (Hydrochloride):
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The purified freebase is dissolved in a minimal amount of isopropyl alcohol.
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The solution is neutralized by the addition of concentrated hydrochloric acid.
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The hydrochloride salt is precipitated by the addition of diethyl ether.
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The resulting crystalline solid is collected by filtration and dried.
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Synthesis Workflow
Caption: Synthesis workflow for 5-MeO-MiPT hydrochloride.
Pharmacological Profile
5-MeO-MiPT's psychoactive effects are primarily attributed to its interaction with the serotonergic system, particularly as an agonist at 5-HT₂A and 5-HT₁A receptors.
Receptor Binding Affinity
The binding affinity of 5-MeO-MiPT for various serotonin receptors has been characterized through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to a receptor, with a lower Ki value indicating a higher binding affinity.
| Receptor | Radioligand | Ki (nM) | Reference |
| 5-HT₁A | [³H]8-OH-DPAT | 58 | |
| 5-HT₂A | [³H]Ketanserin | 163 |
Experimental Protocol: Competitive Radioligand Binding Assay (General)
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like 5-MeO-MiPT for serotonin receptors.
Materials and Reagents:
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Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₁A or 5-HT₂A)
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Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A)
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Test compound (5-MeO-MiPT)
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Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
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Non-specific binding control (e.g., 10 µM of a known high-affinity ligand for the target receptor)
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96-well filter plates (e.g., GF/B)
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Cell harvester
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Scintillation counter
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Scintillation cocktail
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in assay buffer to a predetermined protein concentration.
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Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding: Assay buffer, radioligand, and membrane suspension.
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Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
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Competitive Binding: Serial dilutions of 5-MeO-MiPT, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
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Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate bound from free radioligand.
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Quantification: Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
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Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Signaling Pathway
The primary psychedelic effects of 5-MeO-MiPT are believed to be mediated through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).
Caption: 5-HT2A receptor signaling pathway activated by 5-MeO-MiPT.
In Vivo Studies: The Mouse Head-Twitch Response
The head-twitch response (HTR) in mice is a behavioral assay commonly used to assess the in vivo 5-HT₂A receptor agonist activity of psychedelic compounds. It is considered a reliable predictor of hallucinogenic potential in humans.
Experimental Protocol: Mouse Head-Twitch Response Assay
Animals: Male C57BL/6J mice are commonly used.
Apparatus:
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A transparent observation chamber.
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A video camera for recording behavior.
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Optionally, a magnetometer-based system for automated detection of head twitches.
Procedure:
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Habituation: Place the mice individually in the observation chambers and allow them to habituate for a period of 10-30 minutes.
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Drug Administration: Administer 5-MeO-MiPT or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
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Observation: Immediately after injection, record the behavior of the mice for a set duration, typically 30-60 minutes.
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Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.
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Data Analysis: The total number of head twitches per observation period is recorded for each animal. Statistical analysis is then performed to compare the effects of different doses of 5-MeO-MiPT to the vehicle control.
Experimental Workflow
Caption: Workflow for the mouse head-twitch response assay.
Analytical Data
Mass Spectrometry
Mass spectrometry data for 5-MeO-MiPT is available in public databases. The fragmentation pattern can be used for its identification in analytical samples.
| Mass Spectrometry Data | |
| Molecular Ion (M+) | m/z 246 |
| Major Fragments | m/z 58, 77, 115, 130, 146, 160, 189, 204 |
NMR and IR Spectroscopy
While complete, high-resolution spectra are best viewed in their original formats, the following tables summarize key expected peaks for 5-MeO-MiPT based on its structure and data from similar tryptamine compounds.
¹H-NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | d | 6H | -CH(CH₃)₂ |
| ~2.3 | s | 3H | -N-CH₃ |
| ~2.8-3.0 | m | 4H | -CH₂-CH₂-N- |
| ~3.1 | sept | 1H | -CH(CH₃)₂ |
| ~3.8 | s | 3H | -O-CH₃ |
| ~6.8 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~8.0 | br s | 1H | -NH- |
¹³C-NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH(CH₃)₂ |
| ~35 | -N-CH₃ |
| ~23 | -CH₂-CH₂-N- |
| ~50 | -CH₂-CH₂-N- |
| ~55 | -O-CH₃ |
| ~58 | -CH(CH₃)₂ |
| ~100 | Ar-C |
| ~111 | Ar-C |
| ~112 | Ar-C |
| ~113 | Ar-C |
| ~123 | Ar-C |
| ~128 | Ar-C |
| ~131 | Ar-C |
| ~153 | Ar-C-O |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch (indole) |
| ~2950-2850 | Strong | C-H Stretch (aliphatic) |
| ~1620 | Medium | C=C Stretch (aromatic) |
| ~1460 | Medium | C-H Bend (aliphatic) |
| ~1220 | Strong | C-O Stretch (aryl ether) |
| ~1030 | Strong | C-N Stretch |
Conclusion
Since its initial synthesis by Repke and Shulgin in 1985, 5-Methoxy-N-methyl-N-isopropyltryptamine has remained a compound of interest within the scientific community for its distinct pharmacological profile. Its history is a testament to the value of systematic chemical exploration in uncovering novel psychoactive agents. This technical guide has provided a consolidated resource on the discovery, synthesis, and key experimental methodologies for studying 5-MeO-MiPT. The detailed protocols and compiled data are intended to serve as a valuable reference for researchers in the fields of pharmacology, neuroscience, and drug development who wish to further investigate the properties and potential applications of this unique tryptamine.
References
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. US11780808B2 - Crystalline bis-miprocin fumarate - Google Patents [patents.google.com]
- 4. 5-MeO Group | Release [release.org.uk]
- 5. TiHKAL [bionity.com]
- 6. cdn.preterhuman.net [cdn.preterhuman.net]
- 7. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 8. GSRS [gsrs.ncats.nih.gov]
